molecular formula C18H17N3O4 B2923058 3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide CAS No. 921586-71-2

3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Cat. No. B2923058
CAS RN: 921586-71-2
M. Wt: 339.351
InChI Key: VDHSTRCZARPAQX-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, also known as THF-oxadiazole-naphthamide (TON), is a novel compound that has gained attention in recent years due to its potential applications in scientific research. TON is a synthetic compound that belongs to the class of oxadiazole derivatives and has been shown to exhibit promising biological activities.

Scientific Research Applications

Furan Derivatives and Chemical Transformations

Research into furan derivatives, such as those related to 3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, has explored their chemical transformations. For instance, Horaguchi, Shimizu, and Abe (1976) investigated the cyclization of benzofuran derivatives, shedding light on the chemical behavior of structurally related compounds (T. Horaguchi, T. Shimizu, T. Abe, 1976).

Cancer Research

Compounds structurally similar to 3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide have been evaluated for their potential in cancer treatment. For example, a study by Kong et al. (2018) on a naphthyridine derivative revealed its efficacy in inducing apoptosis and necroptosis in melanoma cells, highlighting the potential of similar compounds in oncology research (Q. Kong et al., 2018).

Bone Turnover and Osteoporosis

In the context of bone turnover and osteoporosis, Hutchinson et al. (2003) investigated a compound with a similar structure, focusing on its antagonistic effects on specific receptors, which could inform the development of treatments for osteoporosis (J. Hutchinson et al., 2003).

Crystalline Forms and Hydration States

The study of crystalline forms and hydration states of pharmaceutical compounds, such as those structurally related to 3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, is crucial. Zhao et al. (2009) explored the formation of multiple layer hydrates for a complex pharmaceutical compound, contributing to the understanding of physical properties relevant to drug formulation and stability (X. S. Zhao et al., 2009).

Antineoplastic Agents

In the field of antineoplastic agents, the synthesis and evaluation of compounds with similar structures, as studied by Chang et al. (1999), provide insights into the development of new classes of cancer-fighting drugs (H. Chang et al., 1999).

Anticancer Evaluation

Salahuddin et al. (2014) conducted research on benzimidazole derivatives with structural elements similar to 3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, focusing on their synthesis, characterization, and in vitro anticancer evaluation (Salahuddin et al., 2014).

Anti-inflammatory and Analgesic Agents

The potential of structurally related compounds as anti-inflammatory and analgesic agents has been explored, as in the study by Narayana et al. (2005), which focused on the synthesis of oxadiazoles and their pharmacological screening (B. Narayana et al., 2005).

Metabolic Studies

Mise et al. (2004) investigated the metabolism of a novel cognitive enhancer with structural similarities, focusing on the polymorphic expression of certain enzymes in dogs. This research provides insights into the metabolism of related compounds (M. Mise et al., 2004).

properties

IUPAC Name

3-methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-15-10-12-6-3-2-5-11(12)9-13(15)16(22)19-18-21-20-17(25-18)14-7-4-8-24-14/h2-3,5-6,9-10,14H,4,7-8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHSTRCZARPAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

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